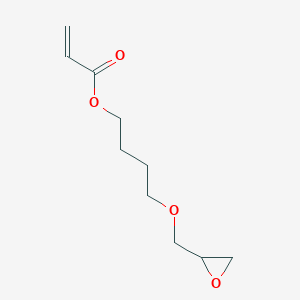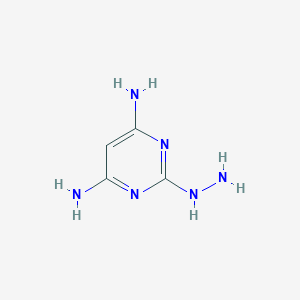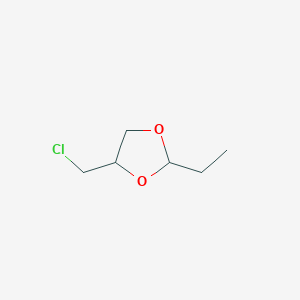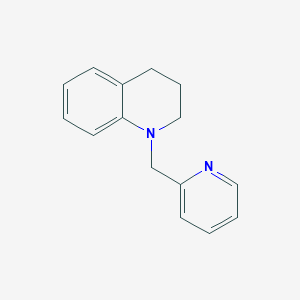
1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline, also known as P2Q, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. P2Q belongs to the class of quinolines, which are known for their diverse biological activities. In recent years, P2Q has been studied extensively for its potential to treat various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mecanismo De Acción
The mechanism of action of 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline involves the activation of the mitochondrial apoptotic pathway in cancer cells. 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline induces the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to apoptosis. 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and proliferation. In addition, 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline has been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline has been found to have several biochemical and physiological effects. In cancer cells, 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline induces apoptosis and inhibits cell migration and invasion. In the brain, 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline reduces oxidative stress and inflammation, improves cognitive function, and protects against neurodegeneration. 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline has also been found to possess anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline in lab experiments include its potent anti-cancer and neuroprotective properties, as well as its ability to modulate multiple signaling pathways. 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline in lab experiments is its potential toxicity, which may limit its clinical application. In addition, further studies are needed to fully elucidate the mechanism of action of 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline and its potential side effects.
Direcciones Futuras
There are several future directions for research on 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline. One area of interest is the development of 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline derivatives with improved potency and selectivity for specific cancer types. Another direction is the investigation of the potential of 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further studies are needed to understand the mechanism of action of 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline and its potential side effects, which will be important for its clinical development.
Métodos De Síntesis
1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline can be synthesized by a variety of methods, including the condensation of 2-pyridinemethanol with 3,4-dihydroquinoline-2(1H)-one in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-pyridinemethanol with 3,4-dihydroquinoline-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Aplicaciones Científicas De Investigación
1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline has been shown to possess potent anti-cancer activity in preclinical studies. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway. 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline has also been found to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis. In addition, 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain. It has been found to improve cognitive function and memory in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
121278-71-5 |
|---|---|
Nombre del producto |
1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline |
Fórmula molecular |
C15H16N2 |
Peso molecular |
224.3 g/mol |
Nombre IUPAC |
1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C15H16N2/c1-2-9-15-13(6-1)7-5-11-17(15)12-14-8-3-4-10-16-14/h1-4,6,8-10H,5,7,11-12H2 |
Clave InChI |
QDWJBPBGGOYDGA-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)CC3=CC=CC=N3 |
SMILES canónico |
C1CC2=CC=CC=C2N(C1)CC3=CC=CC=N3 |
Sinónimos |
QUINOLINE, 1,2,3,4-TETRAHYDRO-1-(2-PYRIDINYLMETHYL)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



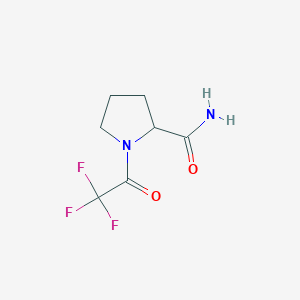
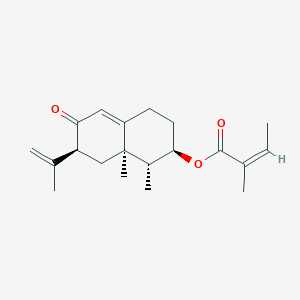
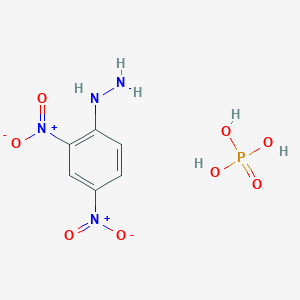
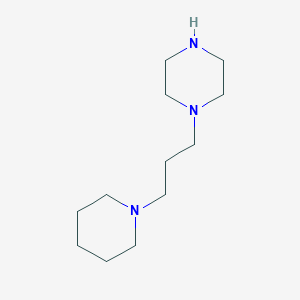
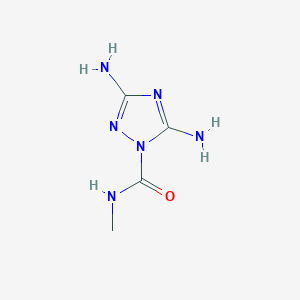
![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B38415.png)

![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)](/img/structure/B38426.png)
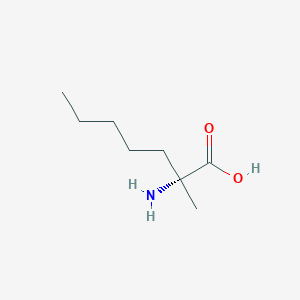
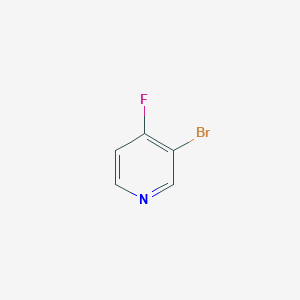
![Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)](/img/structure/B38432.png)
